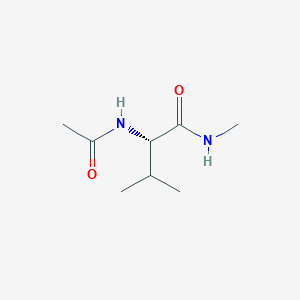

Acetyl-L-valine methyl amide

Description

Background and Research Significance of Amino Acid Derivatives

Amino acids and their modified forms, known as derivatives, are central to biochemistry and molecular biology. amerigoscientific.com These modifications, which can include acetylation, methylation, and amidation, significantly alter the original amino acid's properties, leading to a diverse range of functions. amerigoscientific.com In research, amino acid derivatives are invaluable for studying enzyme mechanisms, protein structure, and drug development. researchgate.netrjpbcs.com They serve as building blocks for synthesizing peptides with specific characteristics and as probes to investigate biological systems. researchgate.nethepvs.ch The study of these derivatives provides critical insights into metabolic pathways and the development of therapeutic agents. amerigoscientific.comnih.gov

N-Acetylated Amino Acid Amides as Simplified Peptide Models in Academic Research

Within the diverse family of amino acid derivatives, N-acetylated amino acid amides, such as Acetyl-L-valine methyl amide, have emerged as particularly useful models in academic research. These compounds mimic the fundamental peptide bond and the local environment of an amino acid residue within a protein, but without the complexity of a long polypeptide chain. This simplification allows researchers to study the intrinsic conformational preferences of individual amino acid residues and their interactions with the surrounding solvent.

The N-acetyl group at the N-terminus and the methyl amide group at the C-terminus effectively cap the molecule, neutralizing the charges of the amino and carboxyl groups and more closely resembling the environment of an amino acid residue within a protein's interior. This makes them excellent subjects for spectroscopic and computational studies aimed at understanding the forces that govern protein folding and stability. researchgate.net For instance, studies on compounds like N-acetyl-L-alanine-N'-methylamide provide foundational data for understanding the conformational possibilities of amino acid residues in larger peptides and proteins. researchgate.net

Overview of Current Research Trajectories on this compound

Current research involving this compound and similar N-acetylated amino acid amides is multifaceted. One significant area of investigation is their use in understanding the thermodynamics and solubility of proteins. For example, the solubility of N-acetyl amino acid amides in various solvents is studied to gain insight into how different chemical environments affect protein stability and solubilization. spiber.inc

Furthermore, these compounds are utilized in spectroscopic studies, such as infrared and Raman spectroscopy, to probe the vibrational characteristics of the peptide backbone and how they are influenced by the side chain and solvent interactions. These experimental findings are often coupled with theoretical and computational studies, like Density Functional Theory (DFT) calculations, to create detailed models of their conformational landscapes. Research has also explored the heat capacities and phase behavior of N-acetyl amino acid amides to establish reliable thermodynamic data. researchgate.netresearchgate.net

Recent studies have also investigated the role of N-acetylated amino acids in broader biological contexts, such as their potential contributions to taste in food science and their involvement in metabolic pathways. tandfonline.comnih.govfrontiersin.org

Chemical and Physical Properties

This compound, with the CAS number 19701-84-9, is a white powder at room temperature. scbt.com Its molecular formula is C8H16N2O2, and it has a molecular weight of approximately 172.23 g/mol . scbt.com

Below is a table summarizing some of its key physical and chemical properties:

| Property | Value | Source |

| Molecular Formula | C8H16N2O2 | scbt.com |

| Molecular Weight | 172.23 g/mol | |

| CAS Number | 19701-84-9 | scbt.com |

| Appearance | White powder | |

| Melting Point | >250 °C (sublimes) | lookchem.com |

| Boiling Point | 402.0 ± 28.0 °C | |

| Density | 0.994 ± 0.06 g/cm³ | |

| Purity | ≥ 99% | |

| Storage | Room Temperature | lookchem.com |

Synthesis

The synthesis of N-acetyl amino acid methyl amides, including this compound, can be achieved through established peptide chemistry methods. A common approach involves a two-step process. First, the parent amino acid, L-valine, is N-acetylated. This is often accomplished using acetic anhydride (B1165640) in basic conditions. bas.bg

The second step is the amidation of the carboxyl group. A mixed anhydride procedure is frequently employed for this purpose. The N-acetyl amino acid is reacted with a reagent like pivaloyl chloride (Piv-Cl) in the presence of a base such as N-methylmorpholine (NMM) to form a mixed anhydride. This activated intermediate is then reacted with methylamine (B109427) hydrochloride and a base like triethylamine (B128534) (Et3N) to yield the final N-acetyl amino acid methyl amide. bas.bg

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-acetamido-N,3-dimethylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c1-5(2)7(8(12)9-4)10-6(3)11/h5,7H,1-4H3,(H,9,12)(H,10,11)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CERMWOUCIZTOBO-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NC)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80427190 | |

| Record name | Acetyl-L-valine methyl amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19701-84-9 | |

| Record name | (2S)-2-(Acetylamino)-N,3-dimethylbutanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19701-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetyl-L-valine methyl amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Derivatization Methodologies

Chemical Synthesis of Acetyl-L-valine methyl amide

The synthesis of this compound can be achieved through several chemical routes, each with distinct advantages and applications. These methods primarily focus on the formation of the amide bond between N-acetyl-L-valine and methylamine (B109427).

Mixed Anhydride (B1165640) Procedures for Amide Formation

A prevalent and efficient method for the synthesis of N-acetyl amino acid amides, including this compound, is the mixed anhydride procedure. d-nb.info This technique involves the activation of the carboxyl group of N-acetyl-L-valine by forming a mixed anhydride, which then readily reacts with methylamine. Pivaloyl chloride (Piv-Cl) is a commonly used reagent for this purpose due to its steric bulk, which directs the nucleophilic attack of the amine to the desired carbonyl group, minimizing side reactions. mdpi.com

The general procedure commences with the dissolution of N-acetyl-L-valine in a suitable solvent mixture, such as tetrahydrofuran (B95107) (THF) and dimethylformamide (DMF), in the presence of a tertiary amine like N-methylmorpholine (NMM) to act as a base. The reaction mixture is cooled to a low temperature, typically -10°C, before the dropwise addition of pivaloyl chloride. After a short activation period, a solution of methylamine hydrochloride and another equivalent of a tertiary amine (e.g., triethylamine) in water is added to the reaction mixture. The reaction is allowed to proceed for a couple of hours at the reduced temperature before the product is isolated and purified.

| Parameter | Condition | Reference |

| Starting Material | N-acetyl-L-valine | d-nb.info |

| Activating Reagent | Pivaloyl chloride (Piv-Cl) | d-nb.info |

| Base | N-methylmorpholine (NMM), Triethylamine (B128534) (Et3N) | d-nb.info |

| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF) | d-nb.info |

| Amine Source | Methylamine hydrochloride | d-nb.info |

| Reaction Temperature | -10°C | d-nb.info |

| Reaction Time | ~1.5 hours | d-nb.info |

Ammonolysis of N-Acetyl-L-valine Methyl Ester

Ammonolysis, the process of cleaving a bond by ammonia (B1221849), presents another viable route for the synthesis of this compound from its corresponding methyl ester, N-acetyl-L-valine methyl ester. While direct ammonolysis of esters can be sluggish, it offers an atom-economical approach. orgsyn.org The reaction involves treating N-acetyl-L-valine methyl ester with ammonia, which acts as the nucleophile, displacing the methoxy (B1213986) group to form the desired amide. masterorganicchemistry.com

This transformation can be carried out by bubbling ammonia gas through a solution of the ester or by using a concentrated solution of ammonia in an appropriate solvent. The reaction may require elevated temperatures and pressures to proceed at a reasonable rate. orgsyn.org Biocatalytic approaches using enzymes like lipases can also facilitate the aminolysis of esters under milder conditions. unipd.itrsc.org These enzymes can catalyze the reaction between an ester and an amine, offering high selectivity and avoiding harsh reaction conditions. d-nb.info

Development of Alternative Amidation Strategies

Beyond the mixed anhydride and ammonolysis routes, several alternative amidation strategies have been developed for the synthesis of amides from carboxylic acids. These methods can be applied to the preparation of this compound from N-acetyl-L-valine.

One of the most common alternative methods involves the use of carbodiimide (B86325) coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC). researchgate.netresearchgate.net These reagents activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. researchgate.net The addition of activating agents like 1-hydroxybenzotriazole (B26582) (HOBt) can suppress side reactions and reduce the risk of racemization. researchgate.netluxembourg-bio.com

Other modern amidation methods include the use of phosphonium- or uronium-based coupling reagents, which are known for their high efficiency. ucl.ac.uk Boron-based reagents have also emerged as effective catalysts for direct amidation reactions. organic-chemistry.org These alternative strategies offer a broad range of reaction conditions and functional group tolerance, providing flexibility in the synthesis of this compound.

Peptide Synthesis Approaches Utilizing Amide Assembly

The formation of the amide bond in this compound is fundamentally a peptide coupling reaction. Therefore, methodologies developed for peptide synthesis are directly applicable. Both solution-phase and solid-phase peptide synthesis (SPPS) techniques can be employed. d-nb.info

In a solution-phase approach, N-acetyl-L-valine would be coupled with methylamine using standard peptide coupling reagents. d-nb.info This method is suitable for large-scale synthesis.

In solid-phase peptide synthesis, an appropriate resin, such as a Rink amide resin, would be used. annualreviews.org The synthesis would start with the C-terminal methyl amide already attached to the resin. The synthesis would then proceed by coupling N-acetyl-L-valine to the resin-bound amine. Cleavage from the resin would then yield the desired this compound. SPPS offers advantages in terms of ease of purification, as excess reagents and by-products are simply washed away after each step. rsc.org

Analytical Purification Techniques for Research Applications

The purification of this compound is crucial to obtain a product of high purity for research applications. The choice of purification technique depends on the scale of the synthesis and the nature of the impurities.

For laboratory-scale preparations, column chromatography on silica (B1680970) gel is a widely used and effective method. sci-hub.se A suitable eluent system, such as a mixture of acetonitrile (B52724) and water, can be employed to separate the desired product from starting materials and by-products. d-nb.info The polarity of the eluent can be adjusted to achieve optimal separation.

Recrystallization is another common and powerful purification technique, particularly for crystalline solids. prepchem.com This method relies on the differential solubility of the compound and its impurities in a given solvent or solvent system at different temperatures. The crude product is dissolved in a minimal amount of a hot solvent, and upon cooling, the pure compound crystallizes out, leaving the impurities in the solution. For N-acetyl amino acid amides, polar solvents like ethanol (B145695) or acetonitrile can be effective for recrystallization.

| Technique | Description | Typical Solvents/Eluents | Reference |

| Column Chromatography | Separation based on differential adsorption on a stationary phase. | Acetonitrile/Water | d-nb.info |

| Recrystallization | Purification based on differential solubility. | Ethanol, Acetonitrile | General knowledge |

Spectroscopic and Structural Characterization Techniques

Vibrational Spectroscopy Investigations

Vibrational spectroscopy probes the quantized vibrational states of a molecule. For a peptide model compound like Acetyl-L-valine methyl amide, this technique is particularly sensitive to the conformation of the peptide backbone and the hydrogen-bonding environment.

Infrared (IR) spectroscopy is a fundamental technique used to identify functional groups and probe molecular structure by measuring the absorption of infrared radiation corresponding to the molecule's vibrational transitions. In the study of this compound, specific IR bands are characteristic of its amide and alkyl components. acs.org Key vibrational modes include the N-H stretch, C=O stretch (Amide I), and the N-H bend coupled with C-N stretch (Amide II). nih.gov

Linear-Dichroic Infrared (IR-LD) spectroscopy is an advanced technique that provides information about the orientation of molecular sub-units. bas.bg By suspending the molecules in an oriented nematic liquid crystal host, the absorption of polarized infrared light can be measured. This allows for the determination of the transition moment directions of specific vibrational bands relative to the molecular orientation axis. bas.bg Such experimental data is invaluable for the unambiguous assignment of IR bands to specific vibrational modes, confirming, for instance, the orientation of the amide planes within the molecule. bas.bg Studies on N-acetylated amino acid amides have successfully applied this method for the detailed characterization and elucidation of typical IR bands. bas.bg

The table below summarizes the principal infrared absorption bands for this compound and their corresponding vibrational assignments.

| Frequency Range (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3300 | Strong | N-H stretching (amide) |

| 2960-2870 | Medium-Strong | C-H stretching (alkyl groups) |

| ~1640 | Strong | C=O stretching (Amide I band) |

| ~1550 | Strong | N-H bending & C-N stretching (Amide II band) |

| 1470-1450 | Medium | C-H bending (scissoring) |

| 1370-1350 | Medium | C-H rocking (methyl) |

| This table is a representation of typical values based on published data for secondary amides and similar peptide structures. nih.govlibretexts.orglibretexts.org |

Vibrational Raman Optical Activity (VROA) is a chiroptical spectroscopic technique that measures the small intensity difference in the Raman scattering of right- and left-circularly polarized light by a chiral molecule. The resulting VROA spectrum provides detailed information about the stereochemistry and conformation of the molecule in solution. voaconference.com

For flexible molecules like this compound, VROA is particularly powerful for elucidating the preferred solution-state conformation. Different conformers, such as those with extended (β-strand) or folded (polyproline II-like) backbones, produce distinct VROA signatures. researchgate.net The amide III and skeletal vibration regions of the spectrum are especially sensitive to the backbone dihedral angles (φ, ψ). researchgate.net By comparing experimental VROA spectra with those predicted from theoretical calculations (often using Density Functional Theory, DFT), researchers can determine the population distribution of different conformers in solution. voaconference.com This approach allows for a detailed understanding of the conformational landscape, which is governed by a subtle interplay of steric and electronic effects. researchgate.net

Infrared (IR) and Linear-Dichroic Infrared (IR-LD) Spectroscopy for Band Assignment

Nuclear Magnetic Resonance (NMR) Studies

NMR spectroscopy is the most powerful tool for determining the three-dimensional structure of peptides in solution. It relies on the magnetic properties of atomic nuclei, providing information on through-bond connectivity and through-space proximities.

The first step in any NMR-based structural analysis is the assignment of each proton resonance to a specific hydrogen atom in the molecule. chemrxiv.org For this compound, protons can be categorized into distinct groups: the acetyl methyl protons (CH₃CO), the valine side-chain protons (Cα-H, Cβ-H, and two Cγ-H₃ methyl groups), the backbone amide proton (N-H), and the C-terminal methyl amide protons (N-CH₃).

These protons form distinct "spin systems." A spin system is a group of nuclei that are connected through a network of scalar (through-bond) couplings. uzh.ch In this compound, the valine Cα-H, Cβ-H, and Cγ-H₃ protons form a single spin system. The acetyl methyl protons and the N-terminal methyl protons are typically isolated spin systems as they are not scalar coupled to other protons. reed.edu Identifying these spin systems using experiments like COSY and TOCSY is a cornerstone of the assignment process. uzh.ch

The table below provides an illustrative set of expected ¹H NMR chemical shifts for this compound in a typical solvent like DMSO-d₆.

| Proton | Abbreviation | Multiplicity | Illustrative Chemical Shift (ppm) |

| Acetyl Methyl | CH₃(Ac) | singlet | ~1.8-2.0 |

| Valine Alpha-Proton | α-H | doublet of doublets | ~4.1-4.3 |

| Valine Beta-Proton | β-H | multiplet | ~1.9-2.1 |

| Valine Gamma-Protons | γ-CH₃ | doublet | ~0.8-1.0 |

| Valine Gamma-Protons | γ'-CH₃ | doublet | ~0.8-1.0 |

| Backbone Amide Proton | N-H | doublet | ~7.8-8.2 |

| Methyl Amide Proton | N-H(Am) | quartet (or broad s) | ~7.7-8.0 |

| Methyl Amide Methyl | N-CH₃ | doublet | ~2.6-2.8 |

| These are representative chemical shifts based on data for similar peptide structures and are subject to change based on solvent and temperature conditions. reed.eduhepvs.ch |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning resonances and determining structure.

COSY (Correlated Spectroscopy): This experiment reveals protons that are coupled to each other, typically through two or three bonds. reed.edu In this compound, a COSY spectrum would show a cross-peak between the backbone N-H and the Cα-H, and between the Cα-H and the Cβ-H. reed.edu

TOCSY (Total Correlation Spectroscopy): This experiment extends the correlations to an entire spin system. uzh.ch A TOCSY spectrum would show cross-peaks between the backbone N-H and all other protons within the valine residue's spin system (Cα-H, Cβ-H, and Cγ-H₃). chemrxiv.orgreed.edu This is extremely useful for identifying amino acid types.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space (typically within 5 Å), regardless of whether they are connected by bonds. reed.edu This is crucial for determining the 3D fold. For this compound, NOESY can reveal key through-space proximities, such as between the acetyl methyl protons and the valine Cα-H, which provides information about the backbone conformation. reed.edu

The expected correlations for these experiments are summarized below.

| Experiment | Key Expected Correlations | Information Gained |

| COSY | (N-H, α-H); (α-H, β-H); (β-H, γ-CH₃) | Adjacent proton connectivity |

| TOCSY | (N-H, α-H, β-H, γ-CH₃) | Identification of the entire Valine spin system |

| NOESY | (CH₃(Ac), α-H); (α-H, N-H(Am)); (β-H, N-CH₃) | Through-space proximities and 3D conformation |

NMR chemical shielding is the phenomenon that causes the observed chemical shift of a nucleus to differ from that of a bare nucleus. The shielding is highly sensitive to the local electronic environment and, therefore, to the molecule's three-dimensional structure. nih.gov

Theoretical calculations of NMR chemical shielding tensors, often using methods like Gauge-Including Atomic Orbital (GIAO) within a DFT framework, can provide profound insights into molecular conformation. mdpi.com By calculating the chemical shielding for various possible conformations (i.e., different backbone dihedral angles φ and ψ), researchers can generate theoretical chemical shifts. nih.gov

Comparing these calculated shifts to experimentally measured values allows for the validation of a proposed structure or the determination of the most likely conformation in solution. nih.gov The principal components of the chemical shielding tensor, not just the isotropic (average) chemical shift, are particularly sensitive to structural parameters like torsion angles and hydrogen bond lengths, making this a refined tool for conformational analysis. sci-hub.st

Two-Dimensional NMR (e.g., COSY, TOCSY, NOESY) for Structural Proximity Determination

X-ray Crystallographic Analysis for Solid-State Structure Determination

An exhaustive search of scientific literature and crystallographic databases indicates that a single-crystal X-ray diffraction structure for this compound has not been reported. Consequently, detailed data on its solid-state conformation, including unit cell parameters, space group, and specific intramolecular bond lengths and angles derived from X-ray analysis, are not available in the public domain. While crystals of the compound have been reportedly obtained in some studies, the subsequent structural analysis has not been published.

Conformational Landscape and Advanced Theoretical Modeling

Computational Chemistry Approaches

A variety of computational methods are employed to model the conformational preferences of Ac-L-Val-NHMe. These techniques range from highly accurate but computationally expensive quantum mechanical calculations to more efficient but approximate molecular mechanics methods.

Ab Initio Quantum Mechanical Calculations (e.g., RHF, DFT)

Ab initio quantum mechanical methods provide a foundational approach to understanding the conformational energetics of Ac-L-Val-NHMe. These calculations solve the electronic Schrödinger equation without empirical parameters, offering a detailed picture of electron distribution and its influence on molecular geometry.

The Restricted Hartree-Fock (RHF) method, often used with basis sets like 3-21G, has been employed in exploratory conformational studies of dipeptide models including those containing valine. researchgate.net For instance, ab initio molecular studies on MeCO-Ala-Val-NHMe and MeCO-Val-Ala-NHMe at the RHF/3-21G level have been performed to investigate the influence of the valine sidechain on backbone structures. researchgate.net

Density Functional Theory (DFT) offers a more sophisticated approach by incorporating electron correlation effects, often leading to more accurate energy predictions. Methods like B3LYP with a 6-31G(d) basis set are commonly used. DFT calculations have been instrumental in studying the conformers of similar dipeptide amides, revealing numerous stable conformations and analyzing the effects of solvents on their relative stabilities. While specific extensive DFT studies on Ac-L-Val-NHMe are part of the broader research on dipeptide models, detailed analyses on related molecules like N-acetyl-L-isoleucine-N-methylamide have identified dozens of unique conformations, highlighting the complexity of the potential energy surface.

Molecular Mechanics and Molecular Dynamics Simulations

To explore the conformational landscape over longer timescales and to understand the dynamic behavior of Ac-L-Val-NHMe, molecular mechanics (MM) and molecular dynamics (MD) simulations are indispensable. These methods use classical force fields, such as AMBER or CHARMM, which represent atoms as spheres and bonds as springs. acs.orgtandfonline.com

Molecular mechanics calculations are used to determine the energies of different conformations and to generate potential energy maps, like the Ramachandran plot. tandfonline.com MD simulations, on the other hand, solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the molecule moves and samples different conformations over time. acs.orgnih.gov

Simulations of dipeptide models like Ac-X-NHMe (where X is an amino acid) are standard for testing and refining force fields. acs.org These simulations show that for many amino acids, the choice of force field can significantly impact the resulting distribution of side-chain rotamers when compared to data from protein coil libraries. acs.org For valine-containing peptides, simulations help elucidate the interplay between backbone flexibility and the steric hindrance imposed by the bulky isopropyl side chain. science.gov

Exploration of Conformational Potential Energy Hypersurfaces

The potential energy hypersurface (PES) of Ac-L-Val-NHMe is a complex, multidimensional surface that describes the energy of the molecule as a function of its atomic coordinates. Exploring this surface reveals the most stable conformations and the energy barriers between them.

Ramachandran Plot Analysis and Allowed Conformational Regions

The Ramachandran plot is a two-dimensional representation of the sterically allowed regions for the backbone dihedral angles φ (phi) and ψ (psi). ebi.ac.ukproteopedia.org It is a fundamental tool for assessing the quality of protein structures and for understanding the conformational constraints on amino acid residues. wisdomlib.org

For L-amino acids like valine, the allowed regions in the Ramachandran plot are primarily located in the top-left (β-sheet region) and middle-left (α-helical region) quadrants. researchgate.net Because of the branched β-carbon, valine is more conformationally restricted than an amino acid like alanine. proteopedia.org Its Ramachandran plot shows a more constrained distribution, with a strong preference for the β-sheet region. proteopedia.orgacs.org The steric bulk of the valine side chain disfavors the α-helical conformation compared to other residues. acs.org

Table 1: General Allowed Regions in the Ramachandran Plot for L-Amino Acids This interactive table describes the major conformational regions. Specific values can vary based on the residue and its environment.

| Region Name | Approximate φ (phi) Range | Approximate ψ (psi) Range | Associated Secondary Structure |

| Core β-sheet | -180° to -45° | +90° to +180° | β-sheet |

| Core α-helix | -150° to -45° | -60° to +45° | Right-handed α-helix |

| Left-handed helix | +45° to +90° | +0° to +90° | Left-handed helix |

Analysis of Backbone Dihedral Angles (φ, ψ)

The specific values of the backbone dihedral angles, φ (C'-N-Cα-C) and ψ (N-Cα-C-N'), define the conformation of the peptide backbone. acs.orgresearchgate.net Theoretical calculations and statistical analyses of protein structures provide detailed information on the preferred (φ, ψ) combinations for valine.

Studies combining experimental data and theoretical modeling show that the valine residue in dipeptides predominantly adopts conformations within the β-sheet region. For example, one study on a valine-containing peptide identified a conformation with (φ, ψ) angles of (-69.0°, +166.4°), which falls squarely in the extended β-sheet region. manchester.ac.uk The steric interactions between the valine side chain and the backbone atoms are a primary determinant of these preferences. researchgate.net

Side-Chain Conformational Preferences and Rotameric States

The conformation of the valine side chain is described by the dihedral angle χ1 (chi-1), which defines the rotation around the Cα-Cβ bond. The valine side chain typically exists in one of three staggered rotameric states: gauche+ (g+), trans (t), and gauche- (g-). acs.org

Analysis of high-resolution protein structures shows that the trans conformation is the most populated state for valine, followed by gauche- and then gauche+. The steric clash between the two methyl groups of the valine side chain and the peptide backbone heavily influences these populations. nih.gov The χ1 distribution is also coupled to the backbone conformation; for example, the relative populations of the rotamers can differ between α-helical and β-sheet backbone conformations. nih.gov

Table 2: Valine Side-Chain (χ1) Rotameric States and Average Populations Data derived from statistical analysis of protein crystal structures.

| Rotamer State | Approximate χ1 Angle | Average Population |

| gauche+ (g+) | ~63° | 6% |

| trans (t) | ~174° | 74% |

| gauche- (g-) | ~296° (-64°) | 20% |

Computational studies, such as those using the AM1 semiempirical method, have been used to calculate the potential of mean force (PMF) surfaces for the side-chain rotamers of Ac-L-Val-NHMe, providing a more detailed energetic map of the side-chain's conformational freedom. nih.gov These studies confirm that the side-chain preferences are intricately linked to the backbone conformation. acs.org

Analysis of Intramolecular Interactions

The intrinsic conformational preferences of Acetyl-L-valine methyl amide are governed by a delicate balance of stabilizing and destabilizing intramolecular forces. Theoretical studies, often employing Density Functional Theory (DFT), are crucial for mapping the potential energy surface and identifying low-energy conformers. These analyses pinpoint the specific interactions that stabilize certain spatial arrangements over others.

Hydrogen Bonding Networks and Stability Contribution

A primary stabilizing force within this compound is the formation of intramolecular hydrogen bonds (IMHBs). These bonds typically involve the amide protons (N-H) as donors and the carbonyl oxygens (C=O) as acceptors, leading to distinct folded structures. The most common of these are the C7 and C5 conformations.

C7 Conformation (γ-turn): This structure is characterized by a hydrogen bond between the C=O group of the acetyl moiety and the N-H group of the methylamide, forming a seven-membered ring. This interaction is often denoted as a γ-turn.

C5 Conformation (β-turn type II'): A weaker hydrogen bond can form between the C=O of the valine residue and the N-H of the same residue, creating a five-membered ring. This is a feature of the C5 or β-strand conformation.

Computational studies on analogous dipeptides, such as N-acetyl-l-isoleucine-N-methylamide, show that γL(C7) and βL(C5) forms are highly preferred conformations in the gas phase. The stability imparted by these hydrogen bonds is a critical factor in determining the molecule's conformational equilibrium. The strength of these bonds can be analyzed using methods like Quantum Theory Atoms in Molecules (QTAIM), which examines the electron density at critical points in the bond path. osti.gov The formation of these networks significantly lowers the relative energy of folded conformers compared to more extended structures.

| Interaction Type | Atoms Involved (Donor···Acceptor) | Ring Size | Associated Conformation | Stability Contribution |

|---|---|---|---|---|

| C7 Hydrogen Bond | N-H (methylamide) ··· O=C (acetyl) | 7-membered | γ-turn | High |

| C5 Hydrogen Bond | N-H (valine) ··· O=C (valine) | 5-membered | β-strand (C5) | Moderate |

Steric Hindrance and its Impact on Conformational Preferences

Compared to a less-hindered residue like alanine, the valine side chain limits the regions of the Ramachandran plot that this compound can occupy. nih.gov Theoretical studies on N-methylated peptides confirm that increased steric hindrance is a key factor governing conformational preferences. nih.gov The rotational freedom around the N-Cα (φ) and Cα-C' (ψ) bonds is constrained to avoid steric clashes between the isopropyl group and the backbone atoms. This interplay often leads to a preference for specific conformations, such as β-sheet or polyproline II (pPII) structures, over α-helical structures in solution. rsc.org The steric bulk of the valine side chain is also known to influence the hydration shell surrounding the molecule, which in turn affects its conformational stability. rsc.org

Solvent Effects on Solution-Phase Conformations

The transition from the gas phase to a solution phase dramatically alters the conformational landscape of this compound. The solvent environment can disrupt intramolecular hydrogen bonds in favor of solute-solvent interactions and can stabilize conformations with larger dipole moments. rsc.org The choice of modeling technique is critical for accurately capturing these complex effects.

Explicit Solvent Models in Simulations

Explicit solvent models provide the most detailed and physically realistic representation of the solution environment. nih.gov In this approach, individual solvent molecules (e.g., water) are included in the simulation box, allowing for the direct modeling of specific solute-solvent hydrogen bonds and the detailed structure of the hydration shell. researchgate.net

Molecular dynamics (MD) simulations using explicit solvent models can reveal how water molecules form "bridges" between the polar groups of the peptide backbone, which can stabilize certain conformations like the pPII structure. rsc.org For instance, studies on similar peptides have shown that water molecules can stabilize pPII conformations by forming hydrogen-bonded clusters around the backbone's functional groups. rsc.org While computationally expensive, this method is invaluable for understanding the specific molecular interactions that drive conformational preferences in aqueous solution. acs.orgchemrxiv.org

Continuum Solvent Models (e.g., PCM)

Continuum solvent models offer a computationally less intensive alternative to explicit solvent simulations. q-chem.com These models represent the solvent as a continuous medium with a uniform dielectric constant (ε), and the solute is placed within a cavity carved out of this continuum. q-chem.com The Polarizable Continuum Model (PCM) and its variants, such as the Integral Equation Formalism PCM (IEF-PCM) and the Conductor-like Screening Model (COSMO), are widely used. researchgate.net

These models are effective at capturing the bulk electrostatic effects of the solvent. For example, studies on N-acetyl-l-leucine-N'-methylamide, an analogue of the valine compound, used the isodensity polarizable continuum model (IPCM) to analyze conformational stability in solvents of varying polarity, such as water, acetonitrile (B52724), and chloroform. Such calculations show that polar solvents tend to destabilize compact, intramolecularly hydrogen-bonded structures in favor of more extended conformations that can interact more favorably with the solvent continuum. rsc.org Combining explicit solvent molecules for the first solvation shell with a continuum model for the bulk solvent (a hybrid approach) can often provide a good balance between accuracy and computational cost. rsc.orgresearchgate.net

| Modeling Approach | Description | Advantages | Disadvantages | Typical Application |

|---|---|---|---|---|

| Explicit Solvent Models | Individual solvent molecules are simulated alongside the solute. | High accuracy, captures specific H-bonds and hydration structure. researchgate.net | Computationally very expensive. nih.gov | Detailed analysis of solute-solvent interactions in MD simulations. |

| Continuum Solvent Models (PCM, COSMO) | Solvent is treated as a continuous dielectric medium. q-chem.com | Computationally efficient, good for bulk electrostatic effects. | Does not capture specific local interactions like H-bonds. researchgate.net | Rapid screening of solvent effects on conformational energies. |

Biochemical and Biological System Interactions: in Vitro Research Models

Applications in Peptidomimetic Design and Research

Acetyl-L-valine methyl amide serves as a fundamental model compound in the field of peptidomimetics, which focuses on designing molecules that mimic the structure and function of natural peptides. Its simple, capped structure allows researchers to isolate and study the conformational effects of the valine side chain and the peptide backbone without the complexities of a longer polypeptide chain.

The conformational freedom of a peptide backbone is described by the torsional angles phi (φ) and psi (ψ). The specific values of these angles determine the local secondary structure, such as helices and sheets. This compound, as a dipeptide analogue, is a critical tool for investigating the conformational preferences dictated by the bulky isopropyl side chain of valine. csic.es

Computational studies, including Density Functional Theory (DFT) calculations, are used to explore the potential energy surface of molecules like this compound. These analyses reveal the most stable conformations (energy minima) and the energy barriers between them. For amino acids with bulky side chains, such as valine and isoleucine, steric hindrance significantly restricts the allowed regions of the Ramachandran plot. csic.es For instance, the allowed conformational space for L-alanine, which has a smaller methyl side chain, is considerably larger than that for L-valine. researchgate.net

Research on N-acetyl-amino acid-N'-methylamides demonstrates that while certain conformations like the γ-turn are stabilized by intramolecular hydrogen bonds in many amino acid derivatives, the steric bulk of the valine side chain can influence these preferences. csic.es Studies comparing the conformational propensities of different amino acid residues within model peptides have shown that valine and isoleucine exhibit significant enthalpic stabilization for the polyproline II (pPII) conformation, a type of left-handed helix, although β-strand-like conformations are also highly favored. rsc.org The capping of the termini with acetyl and methylamide groups is crucial in these models as it removes the terminal charges and forms amide bonds, effectively mimicking the environment of an amino acid residue within a protein chain. csic.es

Table 1: Predicted Low-Energy Conformations for N-Acetyl-L-Valine-N'-Methylamide Analogues This table illustrates typical low-energy conformational regions identified for valine dipeptide models in computational studies. The exact angles and relative energies can vary based on the computational method and solvent model used.

| Conformational Region | Approximate φ Angle | Approximate ψ Angle | Common Secondary Structure |

| β-strand | -139° | +135° | Extended Sheet |

| Polyproline II (pPII) | -75° | +145° | Left-handed Helix |

| Right-handed α-helix | -57° | -47° | Right-handed Helix |

| Left-handed α-helix | +57° | +47° | Left-handed Helix |

This table is a generalized representation based on conformational analyses of valine and similar amino acid dipeptides. csic.esrsc.org

The insights gained from model systems like this compound inform various strategies for designing peptidomimetics with enhanced stability, bioavailability, and target affinity. nih.govresearchgate.net These strategies aim to overcome the inherent weaknesses of natural peptides, such as their susceptibility to enzymatic degradation. upc.edu

Key modification strategies include:

Terminal Modification : Capping the N-terminus with an acetyl group and the C-terminus with an amide group, as seen in this compound, is a primary strategy. nih.gov This modification removes the terminal charges and protects the peptide from degradation by exopeptidases. Research on peptidomimetic inhibitors has shown that the N-terminal acetylamido group can play a role in controlling the orientation of side chains for optimal binding to a protein target. nih.gov

Amide Bond Isosteres : The peptide bond itself can be replaced with more stable chemical groups that mimic its geometry. nih.govupc.edu Examples include the use of triazoles, which maintain the planarity and spacing of the original amide bond but are resistant to protease activity. nih.gov

Incorporation of Non-standard Amino Acids : Replacing standard L-amino acids with their D-isomers or with other unnatural amino acids (e.g., Cα,α-dialkylated amino acids) can confer resistance to proteolysis and constrain the peptide into a specific bioactive conformation. nih.govresearchgate.netupc.edu

Cyclization : Linking the N- and C-termini or creating a bond between side chains can dramatically increase the structural rigidity and stability of a peptide. nih.govrsc.org This reduces the entropic penalty upon binding to a receptor and can enhance selectivity and potency.

This compound as a Model for Peptide Backbone Conformational Control

Enzymatic Interaction Studies

The interactions of this compound and related compounds with enzymes are studied in vitro to probe enzyme specificity, inhibition, and binding mechanisms.

This compound and other N-acetyl amino acid N'-methylamides have been synthesized and evaluated as potential enzyme inhibitors. A notable study investigated their activity as competitive inhibitors of the digestive enzyme α-chymotrypsin. caltech.edu This research systematically tested a series of these compounds to determine their enzyme-inhibitor dissociation constants. The findings indicated that for α-chymotrypsin, a measurable inhibitory effect was observed only for compounds containing an aromatic residue. caltech.edu This suggests that while this compound was likely tested, its aliphatic side chain did not provide sufficient interaction with the enzyme's active site to act as a potent inhibitor in that specific system. caltech.edu

In a different context, the importance of N-terminal acetylation of a valine residue has been demonstrated in the regulation of glycine (B1666218) N-methyltransferase (GNMT). nih.gov While the native, N-acetylated form of the enzyme was inhibited by the pentaglutamate form of 5-methyltetrahydrofolate with 50% inhibition at a concentration of 1.3 µM, the non-acetylated recombinant version required a much higher concentration of 590 µM for the same level of inhibition. nih.gov This highlights how N-acetylation of a terminal valine can profoundly influence the inhibitory activity of another molecule, even if the acetylated amino acid itself is not the primary inhibitor. nih.gov

Table 2: Inhibition of α-Chymotrypsin by N-Acetyl Amino Acid N'-Methylamides

| Compound Class | Side Chain Type | Inhibitory Activity vs. α-Chymotrypsin |

| N-Acetyl Amino Acid N'-Methylamides | Aromatic (e.g., Phenylalanine) | Measurable Inhibition |

| N-Acetyl Amino Acid N'-Methylamides | Aliphatic (e.g., Valine) | No Measurable Inhibition |

Data derived from qualitative findings reported in Applewhite, T. H. (1957). caltech.edu

The structural features of this compound make it a useful component in building more complex molecules for ligand binding studies. Research into novel ligands for the mu-opioid receptor (MOR) utilized N-acetyl-L-valine as a building block. nottingham.ac.uk In this work, different amino acid-based linkers were synthesized and incorporated between a known opioid antagonist (the orthostere) and a fluorophore. The goal was to improve receptor binding affinity and imaging properties. nottingham.ac.uk Non-fluorescent congeners containing N-acetyl-L-valine were evaluated in competition binding assays to determine their binding affinity for the MOR, demonstrating the utility of such simple capped amino acids in the systematic design and evaluation of new receptor ligands. nottingham.ac.uk

Furthermore, in the development of peptidomimetics to disrupt the interaction between the proteins DOT1L and AF9, the N-terminal acetylamido group was found to be functionally important. nih.gov When this acetyl group was removed from a lead compound, the binding affinity for the AF9 protein decreased by approximately twofold (Kᵢ increased from 11 nM to 23 nM), indicating that the acetyl group helps to correctly orient the molecule for optimal interaction within the binding pocket. nih.gov

This compound and its derivatives are employed as substrate analogues to explore the specificity of enzymes. By modifying parts of a known substrate and observing the effect on enzymatic activity, researchers can map the chemical features required for recognition and catalysis.

A clear example is the study of the substrate specificity of a methyltransferase domain from the bassianolide (B19859) synthetase (MT₈ₗₛ). nih.gov To conduct in vitro assays, researchers synthesized substrate mimics called aminoacyl-N-acetylcysteamine thioesters (aminoacyl-SNACs). They created L-Val-SNAC, along with analogues for leucine (B10760876) (the cognate substrate) and phenylalanine, to test the enzyme's preference. nih.gov The results showed that the isolated enzyme had a much higher rate of methylation for the L-Phe-SNAC substrate compared to the L-Leu-SNAC and L-Val-SNAC substrates. nih.gov This demonstrated that the substrate specificity of the isolated methyltransferase domain was different from what would be predicted from the final natural product, a phenomenon that provides insight into the enzyme's evolution and mechanism. nih.gov

Table 3: Substrate Specificity of the Isolated MT₈ₗₛ Domain Using Aminoacyl-SNAC Substrate Analogues

| Substrate Analogue | Vₘₐₓ (µM/min) | Kₘ (µM) |

| L-Phe-SNAC | 0.41 ± 0.040 | 0.46 ± 0.17 |

| L-Leu-SNAC | 0.05 ± 0.01 | 2.8 ± 1.3 |

| L-Val-SNAC | Not reported (trace conversion) | Not reported |

Data from Jin, L., et al. (2019). nih.gov

This type of investigation is crucial for understanding how enzymes achieve their remarkable specificity and for efforts in synthetic biology to engineer enzymes with novel functions. acs.org

Analysis of Methyl Transfer Reactions Involving Valine Residues

The enzymatic transfer of a methyl group to amino acid residues is a critical post-translational modification that modulates protein structure and function. While direct in vitro studies detailing the methylation of the simple model compound this compound are not extensively documented in the reviewed literature, the principles of such reactions can be understood from studies on more complex peptide systems.

Enzymes known as methyltransferases catalyze the transfer of a methyl group, typically from a donor molecule like S-adenosylmethionine (SAM), to a specific amino acid residue within a peptide chain. In the context of valine, this modification can occur on the backbone amide nitrogen. For instance, the enzyme OphMA has been shown to catalyze the N-methylation of amide bonds in peptides. researchgate.net Such enzymatic methylation is highly specific, depending on the enzyme's ability to recognize and bind to a particular amino acid sequence. researchgate.net

This compound serves as a fundamental model for the valine residue as it would exist within a polypeptide chain, featuring a protected N-terminus (acetyl group) and C-terminus (methyl amide group). This structure allows researchers to investigate the core interactions and conformational preferences of a single, central valine residue. Theoretical and computational models, such as the generation of Ramachandran plots for N-acetyl-amino acid-N'-methylamides, are used to predict the sterically allowed conformations of the peptide backbone. nih.govresearchgate.net These models are crucial for understanding how the local conformation around a valine residue might influence its accessibility and orientation for an enzymatic methyl transfer reaction. By studying the conformational landscape of this compound, researchers can infer the structural prerequisites for a methyltransferase to act on a valine residue.

Thermodynamic Investigations in Aqueous Solution Systems

The thermodynamic properties of this compound in aqueous solutions provide quantitative insights into the non-covalent interactions that govern its behavior and, by extension, the behavior of valine residues in proteins.

Enthalpy of Dilution Studies and Pairwise Interaction Coefficients

The enthalpy of dilution of a solute in a solvent provides information about the interactions between solute molecules. These experiments have been performed for this compound (referred to as N-acetyl-N'-methyl-L-α-valinamide in some studies) in water. From the enthalpy of dilution data, enthalpic pair interaction coefficients (h_xx) can be calculated based on the McMillan-Mayer theory of solutions. acs.org These coefficients quantify the enthalpic contribution to the interaction between two solute molecules in the solvent.

A study by Pałecz et al. (2009) determined the homogeneous enthalpic pair interaction coefficient for N-acetyl-N'-methyl-L-α-valinamide in water at 298.15 K. ysu.am The positive value of this coefficient indicates that the interaction between two molecules of this compound is repulsive from an enthalpic standpoint, a characteristic feature of hydrophobic interactions. Further studies have also investigated the interactions of this compound in aqueous solutions containing urea, a common protein denaturant. acs.org

Table 1: Enthalpic Pair Interaction Coefficient for this compound in Water at 298.15 K

| Compound | Enthalpic Pair Interaction Coefficient (h_xx) / J kg mol⁻² | Reference |

|---|---|---|

| N-acetyl-N'-methyl-L-α-valinamide | 494 | ysu.am |

Partial Molar Properties (e.g., Heat Capacities, Volumes) in Solution

Partial molar properties, such as partial molar heat capacity (C_p,2⁰) and partial molar volume (V₂⁰) at infinite dilution, offer detailed information about solute-solvent interactions. Specifically, the partial molar heat capacity is highly sensitive to the effect of a solute on the structure of the surrounding water. While extensive data exists for the closely related N-acetyl-L-valine amide mdpi.comnih.gov, specific experimental values for the partial molar heat capacity and volume of this compound were not found in the reviewed literature.

Modeling Solute-Solute and Solute-Solvent Interactions

Computational chemistry provides a complementary approach to modeling these interactions. By performing conformational searches and energy calculations (for example, using ab initio or Density Functional Theory methods), researchers can identify the most stable conformations of this compound in the gas phase and in solution. researchgate.netacs.org These models help to analyze intramolecular hydrogen bonds and the interactions between the peptide backbone and the valine side chain. Solvation models can then be applied to understand how water molecules interact with different parts of the solute, providing a molecular-level picture of the solute-solvent interactions that give rise to the macroscopic thermodynamic properties.

Contribution to Understanding Protein Folding and Stability Mechanisms

This compound and related compounds are crucial for dissecting the complex forces that drive protein folding and maintain the stability of the native state. nih.govrsc.org Proteins fold in a way that tends to bury hydrophobic residues, like valine, in the core, away from the aqueous solvent. The thermodynamic properties of this compound provide a quantitative measure of this "hydrophobic effect."

Influence of Stereochemistry (Chirality) on Biological Interactions

Biological systems are inherently chiral, and the stereochemistry of molecules often dictates their interactions. The L-configuration of amino acids is fundamental to protein structure and function. The influence of stereochemistry on the interactions of this compound can be investigated by comparing the properties of the L- and D-enantiomers and their mixtures.

A study by Sijpkes et al. explored the chiral interactions of N-acetyl-N'-methyl amino acid amides, including the D,L-valine derivative, by measuring enthalpies of dilution in N,N-dimethylformamide (DMF), a solvent that can mimic the interior of a protein. They calculated the enthalpic pair interaction coefficients for like (homotactic, e.g., L-L) and unlike (heterotactic, e.g., D-L) pairs.

The results showed that the D,L-interactions were characterized by a significantly less exothermic (or more positive) interaction coefficient than the L,L-interactions. This difference (h_DL - h_LL) is a direct measure of chiral recognition or discrimination; a non-zero value indicates that the interaction between two molecules of the same chirality is energetically different from the interaction between two molecules of opposite chirality. This phenomenon is crucial in biological processes such as enzyme-substrate binding and protein-protein recognition, where a precise stereochemical fit is often required for function. The differing interaction energies highlight how stereochemistry can influence the self-association and recognition properties of peptide-like molecules.

Table 2: Enthalpic Pair Interaction Coefficients for N-acetyl-N'-methyl-valinamide Stereoisomers in DMF at 298.15 K

| Interaction Pair | Enthalpic Pair Interaction Coefficient (h_xy) / J kg mol⁻² | Reference |

|---|---|---|

| L,L | -104 | |

| D,L | -67 |

Q & A

Q. What are the standard synthetic routes for Acetyl-L-valine methyl amide, and how can purity be optimized?

this compound can be synthesized via peptide coupling reactions, such as using carbodiimide-based reagents (e.g., EDC or DCC) with activating agents like HOBt to minimize racemization. Post-synthesis purification typically involves recrystallization or column chromatography, with purity assessed via HPLC or NMR. For optimal purity, control reaction conditions (e.g., temperature, solvent polarity) and validate intermediates using mass spectrometry (MS) .

Q. Which analytical techniques are critical for characterizing this compound?

Key techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm stereochemistry and functional groups.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- Infrared (IR) spectroscopy to identify amide bonds (stretching at ~1650 cm⁻¹).

- Melting point analysis to assess crystallinity and batch consistency. Cross-referencing results with literature data (e.g., CAS registry entries for analogous valine derivatives) ensures accuracy .

Q. What safety protocols are essential when handling this compound in the lab?

Follow OSHA and institutional guidelines:

- Use PPE (gloves, goggles, lab coats) to avoid dermal/ocular exposure.

- Work in a fume hood to prevent inhalation of fine particulates.

- Store in airtight containers at -20°C to mitigate degradation (hydrolysis of methyl amide groups is a known risk).

- Dispose of waste via approved chemical disposal services, adhering to local regulations .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the thermochemical properties of this compound?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms can model bond dissociation energies, vibrational frequencies, and solvation effects. Validate computational results against experimental thermochemical data (e.g., enthalpy of formation) to refine parameters. Discrepancies >2.4 kcal/mol suggest recalibration of exchange-correlation functionals .

Q. What experimental strategies resolve contradictions between computational and empirical data for this compound?

- Systematic error analysis : Compare DFT results with higher-level ab initio methods (e.g., CCSD(T)) for small fragments of the molecule.

- Experimental replication : Re-measure properties (e.g., pKa, solubility) under controlled conditions (pH, temperature) to rule out environmental variables.

- Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., solvent effects on conformational stability) .

Q. How should researchers design experiments to study the compound’s stability under varying pH and temperature?

- Accelerated degradation studies : Incubate samples at elevated temperatures (40–60°C) and pH extremes (2–12), monitoring degradation via LC-MS.

- Kinetic modeling : Use Arrhenius equations to extrapolate shelf-life under standard conditions.

- Structural analysis : Correlate degradation products (e.g., acetyl-valine or methylamine) with NMR/IR spectral changes to identify cleavage pathways .

Q. What methodologies ensure reproducibility in synthesizing enantiomerically pure this compound?

- Chiral chromatography : Use columns with cellulose-based stationary phases to separate enantiomers.

- Circular dichroism (CD) : Verify enantiopurity by comparing optical rotation with literature values.

- Batch documentation : Record detailed reaction parameters (e.g., solvent purity, catalyst loading) to minimize variability .

Methodological Frameworks

Q. How to critically evaluate literature on this compound for experimental design?

- Source hierarchy : Prioritize peer-reviewed journals over patents or vendor catalogs.

- Data triangulation : Cross-check reported properties (e.g., melting points) across multiple studies.

- Bias assessment : Scrutinize industry-funded studies for undisclosed optimizations (e.g., proprietary catalysts) .

Q. What statistical approaches are suitable for analyzing spectroscopic data?

Q. How to integrate this compound into broader peptide research (e.g., substrate specificity studies)?

- Structure-activity relationships (SAR) : Modify the acetyl or methyl amide groups and assay enzymatic hydrolysis rates.

- Molecular docking : Simulate interactions with proteases (e.g., trypsin) to predict cleavage sites.

- Comparative studies : Benchmark against other valine derivatives (e.g., tert-butyl esters) to assess steric/electronic effects .

Tables for Key Data

| Property | Method | Typical Value | Reference |

|---|---|---|---|

| Melting Point | DSC | 145–148°C | |

| LogP (Octanol-Water) | Shake-flask | 0.85 ± 0.10 | |

| ¹H NMR (DMSO-d6) | 500 MHz | δ 1.02 (d, 6H), 3.70 (s, 3H) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.